BenchChemオンラインストアへようこそ!

Dagrocorat

Bone turnover markers Rheumatoid arthritis Glucocorticoid safety

Dagrocorat (PF-00251802) is a dissociated GR partial agonist with transrepression bias (IC50 35 nM), achieving anti-inflammatory efficacy comparable to prednisone 10 mg while minimizing bone marker suppression (P1NP, osteocalcin) to prednisone 5 mg-equivalent levels. Its unique CYP3A inhibition/induction profile without net clinical DDI (midazolam AUC ratio 0.96) validates PBPK models. Use as a reference compound for RA efficacy-safety studies, transrepression vs transactivation pathway analysis, or CYP DDI screening. Available in high purity for translational pharmacology research.

Molecular Formula C29H29F3N2O2
Molecular Weight 494.5 g/mol
CAS No. 1044535-52-5
Cat. No. B1669771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDagrocorat
CAS1044535-52-5
SynonymsPF-00251802;  PF 00251802;  PF00251802;  PF-251802;  PF 251802;  PF251802;  Dagrocorat.
Molecular FormulaC29H29F3N2O2
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5
InChIInChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1
InChIKeyQJJBNCHSWFGXML-KEKPKEOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dagrocorat (PF-00251802) CAS 1044535-52-5: Nonsteroidal Dissociated Glucocorticoid Receptor Partial Agonist for Inflammatory Disease Research


Dagrocorat (developmental code names PF-00251802, PF-251802) is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator (SGRM) and dissociated partial agonist of the glucocorticoid receptor (GR) [1]. Unlike conventional steroidal glucocorticoids that fully activate both transactivation and transrepression pathways, dagrocorat was designed as a dissociated agonist to preferentially promote the anti-inflammatory transrepression pathway while minimizing transactivation-mediated adverse effects [2]. The compound reached Phase I clinical development for rheumatoid arthritis and serves as the active metabolite of the prodrug fosdagrocorat (PF-04171327) [3].

Why Dagrocorat Cannot Be Substituted by Prednisone, Dexamethasone, or Other SGRMs in Glucocorticoid Receptor Research


Generic substitution of dagrocorat with conventional steroidal glucocorticoids (e.g., prednisone, prednisolone, dexamethasone) or other selective glucocorticoid receptor modulators (SGRMs) such as mapracorat or AZD9567 fails due to fundamental differences in receptor pharmacology, metabolic handling, and in vivo efficacy-safety balance. Dagrocorat exhibits a unique partial agonist profile with dissociated transrepression-versus-transactivation activity, meaning its anti-inflammatory potency does not linearly correlate with adverse metabolic and bone effects [1]. Unlike prednisone, which suppresses bone formation markers (P1NP and osteocalcin) in a dose-dependent manner, fosdagrocorat (the prodrug of dagrocorat) achieves comparable anti-inflammatory efficacy with reduced bone marker suppression at equipotent doses [2]. Furthermore, dagrocorat demonstrates distinct CYP inhibition profiles (CYP3A IC50 = 1.3 μM; CYP2D6 Ki = 0.57 μM in human liver microsomes) and exhibits complex time-dependent CYP3A inhibition and induction that does not translate to net in vivo DDI liability—a profile that may differ from other SGRMs and must be considered in polypharmacy research models .

Dagrocorat Head-to-Head Quantitative Evidence: Bone Marker Suppression, Transrepression Selectivity, and CYP Interaction Profile


Reduced Bone Formation Marker Suppression: Fosdagrocorat 15 mg vs. Prednisone 5 mg in RA Patients (Phase II)

In a Phase II randomized trial (N=323) in patients with active rheumatoid arthritis, fosdagrocorat (the prodrug of dagrocorat) at 15 mg daily produced median predicted changes in P1NP and osteocalcin that were noninferior to those observed with prednisone 5 mg daily. At week 8, fosdagrocorat 10 mg and 15 mg suppressed P1NP by -22% and -22% respectively, compared to -15% for prednisone 5 mg. Osteocalcin suppression with fosdagrocorat 15 mg was -17%, comparable to -17% for prednisone 10 mg and -10% for prednisone 5 mg [1].

Bone turnover markers Rheumatoid arthritis Glucocorticoid safety

GR Transrepression vs. Transactivation Differential: Dagrocorat IC50 Comparison

Dagrocorat demonstrates differential activity in GR transrepression versus transactivation assays, a hallmark of dissociated agonists. In human whole blood, dagrocorat inhibited LPS-induced TNF-alpha release (transrepression) with an IC50 of 35 nM (pIC50 7.46). In contrast, antagonist activity at GR in human ChaGoK1 cells assessing inhibition of dexamethasone-induced transactivation showed an IC50 of 8.9 nM (pIC50 8.05), while direct GR binding displacement in fluorescence polarization assay yielded an IC50 of <7.2 nM (pIC50 8.14) [1]. This profile differs from full GR agonists (e.g., dexamethasone) which potently activate both pathways, and from other partial SGRMs with distinct transrepression/transactivation ratios [2].

Glucocorticoid receptor Transrepression Transactivation Selectivity profiling

CYP3A Drug-Drug Interaction Profile: In Vitro Inhibition vs. In Vivo Net Effect

Dagrocorat exhibits complex CYP3A modulation: it is a reversible inhibitor of CYP3A (IC50 = 1.3 μM in human liver microsomes), a time-dependent inhibitor, and also an inducer of CYP3A in vitro. Model-based predictions suggested potential for weak CYP3A inhibition in vivo, yet a Phase I clinical DDI study in 12 healthy volunteers using the sensitive CYP3A substrate midazolam demonstrated no net effect on CYP3A activity. Midazolam AUCinf was 21.17 ng·h/mL when administered alone and 20.28 ng·h/mL when co-administered with fosdagrocorat, indicating equivalent exposure and no clinically relevant CYP3A interaction in vivo [1].

Cytochrome P450 Drug-drug interaction CYP3A Pharmacokinetics

GR Binding Affinity: Dagrocorat vs. Mapracorat Ki Comparison

Dagrocorat binds to the human glucocorticoid receptor with high affinity. In a fluorescence polarization ligand binding assay, dagrocorat demonstrated an IC50 of 1.31 nM (pIC50 8.88) [1]. For comparison, mapracorat (ZK 245186), another nonsteroidal SGRM developed for dermatologic and ophthalmic inflammatory conditions, exhibits a binding Ki of 1.9 nM . While both compounds display nanomolar GR binding affinity, their divergent clinical development pathways (dagrocorat/fosdagrocorat for rheumatoid arthritis vs. mapracorat for topical indications) and distinct molecular structures result in different pharmacokinetic and tissue distribution profiles.

Glucocorticoid receptor Binding affinity SGRM Ki

Dagrocorat Research Applications: Rheumatoid Arthritis Modeling, Bone Turnover Studies, and CYP3A DDI Investigation


Rheumatoid Arthritis Efficacy and Bone Safety Modeling

Use fosdagrocorat (prodrug of dagrocorat) as a reference compound in preclinical or translational models of rheumatoid arthritis where the goal is to compare anti-inflammatory efficacy versus bone formation marker suppression. The Phase II data demonstrating that fosdagrocorat 10-15 mg achieves efficacy superior to placebo and comparable to prednisone 10 mg, while producing bone marker (P1NP, osteocalcin) changes similar to prednisone 5 mg, provides a quantitative benchmark for evaluating novel dissociated GR agonists [1]. This application is particularly relevant for studies using DBA/1 mouse collagen-induced arthritis models or human osteoblast co-culture systems where P1NP and osteocalcin serve as primary endpoints.

GR Transrepression-Selective Anti-Inflammatory Mechanism Studies

Employ dagrocorat as a tool compound to investigate the mechanistic dissociation between GR-mediated transrepression (anti-inflammatory) and transactivation (metabolic adverse effect) pathways. With a transrepression IC50 of 35 nM in human whole blood TNF-alpha inhibition and partial antagonist activity on dexamethasone-induced transactivation (IC50 = 8.9 nM), dagrocorat enables researchers to probe the therapeutic window between anti-inflammatory efficacy and transactivation-driven toxicity in cell-based assays [2]. Compare responses with full agonists (dexamethasone, prednisolone) and other SGRMs (e.g., AZD9567) to establish structure-activity relationships governing pathway selectivity.

CYP3A Drug-Drug Interaction (DDI) Negative Control Studies

Utilize dagrocorat or fosdagrocorat as a negative control or reference compound in CYP3A-mediated DDI studies where in vitro inhibition does not translate to in vivo interaction. The well-characterized disconnect between CYP3A IC50 (1.3 μM in human liver microsomes) and the absence of clinically meaningful midazolam AUC change (AUCinf ratio 0.96) makes this compound valuable for validating physiologically based pharmacokinetic (PBPK) models that predict net CYP3A effect from in vitro time-dependent inhibition and induction data [3]. This scenario is applicable in pharmaceutical development laboratories conducting CYP liability screening and DDI risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dagrocorat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.